
2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
Übersicht
Beschreibung
2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a phenyl group, and a chlorobenzyl oxime group
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety, like “2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime”, are often involved in interactions with various receptors in the body, particularly in the central nervous system. They may act as agonists or antagonists for these receptors, influencing their activity .
Mode of Action
The specific mode of action would depend on the target receptor. For example, if the compound acts as an antagonist at a certain receptor, it would bind to the receptor and prevent its activation, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets neurotransmitter receptors, it could influence neurotransmission and related pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for instance, are generally well absorbed and can cross the blood-brain barrier. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound inhibits a certain receptor, it could lead to decreased cellular responses to the ligand of that receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, extreme pH or temperature could potentially degrade the compound or reduce its activity .
Vorbereitungsmethoden
The synthesis of 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the benzylpiperazine moiety: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Oxime formation: The final step involves the reaction of the ketone intermediate with hydroxylamine hydrochloride and 4-chlorobenzyl chloride to form the oxime derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in research exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
4-benzylpiperidine:
N-arylpiperazine derivatives: These compounds are studied for their pharmacological activities, including their effects on neurotransmitter systems.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit various biological activities, such as antiproliferative and antimicrobial effects.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biologische Aktivität
The compound 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a piperazine ring, which is known for contributing to various biological activities, particularly in neuropharmacology. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving central nervous system (CNS) penetration.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to This compound exhibit anticonvulsant properties. For instance, derivatives of piperazine have been evaluated for their efficacy against seizures in animal models. In one study, the compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, revealing significant anticonvulsant activity at specific dosages .
Table 1: Anticonvulsant Activity of Piperazine Derivatives
Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
---|---|---|---|
Compound A | 100 | Yes | No |
Compound B | 300 | Yes | Yes |
Compound C | 100 | No | Yes |
Note: MES = Maximal Electroshock; PTZ = Pentylenetetrazole
The results suggest that modifications in the piperazine structure can significantly influence anticonvulsant efficacy. The introduction of halogenated groups, such as chlorine, has been shown to enhance activity by increasing metabolic stability and lipophilicity .
Neuroprotective Effects
In addition to anticonvulsant properties, compounds with similar structures have been investigated for neuroprotective effects. Research indicates that these compounds may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to improved outcomes in models of neurodegenerative diseases .
Study 1: Efficacy in Epileptic Models
A study conducted on a series of piperazine derivatives demonstrated that specific structural modifications led to enhanced efficacy in seizure models. The study highlighted that compounds with increased lipophilicity showed delayed onset but prolonged action against seizures, indicating a potential for treating chronic epilepsy .
Study 2: Behavioral Assessments
Behavioral assessments in rodent models have shown that certain derivatives reduce anxiety-like behaviors while maintaining anticonvulsant efficacy. This dual action suggests a broader therapeutic potential for compounds like This compound , making them candidates for further development in treating both epilepsy and anxiety disorders .
Eigenschaften
IUPAC Name |
(Z)-2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methoxy]-1-phenylethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c27-25-13-11-23(12-14-25)21-31-28-26(24-9-5-2-6-10-24)20-30-17-15-29(16-18-30)19-22-7-3-1-4-8-22/h1-14H,15-21H2/b28-26+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRDOURQCAQITO-BYCLXTJYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=NOCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C/C(=N\OCC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.